Antileishmanial agent-13 Exhibits 13-fold Greater Potency than Miltefosine Against Leishmania major Promastigotes
In a direct comparative in vitro study, Antileishmanial agent-13 (compound 4e) demonstrated an IC50 of 0.604 μM against L. major promastigotes, whereas the reference drug miltefosine required a concentration of 7.8976 μM to achieve equivalent inhibition . This represents a 13.1-fold improvement in potency.
| Evidence Dimension | In vitro antileishmanial activity (IC50) |
|---|---|
| Target Compound Data | 0.604 μM |
| Comparator Or Baseline | Miltefosine (IC50 = 7.8976 μM) |
| Quantified Difference | 13.1-fold greater potency |
| Conditions | L. major promastigote culture, 48-72 hour incubation, MTT assay |
Why This Matters
This substantial potency advantage enables lower working concentrations in in vitro assays, reducing off-target effects and conserving valuable compound supply.
- [1] Sabt A, Eldehna WM, Ibrahim TM, Bekhit AA, Batran RZ. New antileishmanial quinoline linked isatin derivatives targeting DHFR-TS and PTR1: Design, synthesis, and molecular modeling studies. Eur J Med Chem. 2023 Jan 15;246:114959. doi:10.1016/j.ejmech.2022.114959. PMID: 36493614. View Source
